4-[(5-methoxy-1H-indol-3-yl)methylene]-2-methyl-1,3(2H,4H)-isoquinolinedione
Description
4-[(5-Methoxy-1H-indol-3-yl)methylene]-2-methyl-1,3(2H,4H)-isoquinolinedione is a synthetic small molecule featuring a 1,3(2H,4H)-isoquinolinedione core substituted at position 4 with a methylene-linked 5-methoxyindole moiety and at position 2 with a methyl group. The isoquinolinedione scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting enzymes and receptors, including kinases, poly(ADP-ribose) polymerases (PARPs), and adrenoceptors . This compound’s structural complexity suggests multi-target activity, a feature increasingly sought in drug discovery for neurological and oncological applications.
Properties
IUPAC Name |
3-hydroxy-4-[(Z)-(5-methoxyindol-3-ylidene)methyl]-2-methylisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-22-19(23)15-6-4-3-5-14(15)17(20(22)24)9-12-11-21-18-8-7-13(25-2)10-16(12)18/h3-11,24H,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPMKJDWELZLGK-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2C1=O)C=C3C=NC4=C3C=C(C=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C2=CC=CC=C2C1=O)/C=C/3\C=NC4=C3C=C(C=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders.
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that result in their biological activity. For instance, some indole derivatives have shown inhibitory activity against certain viruses.
Biological Activity
The compound 4-[(5-methoxy-1H-indol-3-yl)methylene]-2-methyl-1,3(2H,4H)-isoquinolinedione is a member of the isoquinoline family and has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, pharmacological properties, and biological activities, particularly focusing on its antimicrobial, anticancer, and enzyme inhibitory effects.
Synthesis
The synthesis of this compound typically involves the condensation of 5-methoxyindole derivatives with isoquinoline diones. Various methods have been reported, including solvent-free techniques and microwave-assisted synthesis, which enhance yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens:
- Bacterial Inhibition : The compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. For instance, a minimum inhibitory concentration (MIC) of 0.98 μg/mL was reported against MRSA (Methicillin-resistant Staphylococcus aureus) .
- Fungal Activity : It has shown moderate antifungal activity against Candida albicans, with MIC values reported in the range of 7.80 to 62.50 μg/mL .
| Pathogen Type | Organism | MIC (µg/mL) |
|---|---|---|
| Bacteria | MRSA | 0.98 |
| Streptococcus pneumoniae | 7.80 | |
| Fungi | Candida albicans | 7.80 - 62.50 |
Anticancer Activity
The compound has been investigated for its cytotoxic effects on various cancer cell lines:
- Cytotoxicity : Several derivatives showed significant antiproliferative activities against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values below 10 μM for some derivatives .
- Mechanism of Action : The anticancer activity is hypothesized to occur through the induction of apoptosis and inhibition of specific signaling pathways involved in cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 | <10 |
| MCF-7 | <10 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes:
- MAO Inhibition : It has been characterized as a potential monoamine oxidase (MAO) inhibitor, which could have implications in treating neurodegenerative diseases .
Case Studies
A notable study examined the effects of this compound in a murine model of bacterial infection. The administration of the compound resulted in a significant reduction in bacterial load compared to control groups, demonstrating its potential as an effective antimicrobial agent .
Another study focused on its anticancer properties, where it was found to significantly reduce tumor growth in xenograft models when administered at specific dosages over a defined period .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous isoquinolinediones and indole derivatives (Table 1).
Table 1: Structural and Functional Comparison of Isoquinolinedione Derivatives
*Calculated based on formula C₁₉H₁₅N₂O₃.
Structural Variations and Activity
- WAY-265497: The 6-iodo and pyridinylmethylamino groups enhance selectivity for cyclin-dependent kinase 4 (CDK4) and tyrosine kinases (PDGFR/VEGFR/FGFR). The iodine atom likely improves binding through hydrophobic interactions, contrasting with the target compound’s 5-methoxyindole, which may favor serotonin receptor engagement .
- PARP Inhibitor XIV : Substitution with a pyrrole ring shifts activity toward PARP inhibition, critical in DNA repair pathways. The absence of an indole moiety here highlights the importance of aromatic heterocycles in target specificity .
- ARC 239: This compound’s piperazinylphenyl group confers α-adrenoceptor antagonism, suggesting that bulky, basic substituents at position 4 favor adrenergic over serotonergic activity .
Functional Implications
- Kinase Inhibition : The target compound’s methoxyindole group may mimic ATP-binding motifs in kinases, similar to WAY-265495. However, the lack of iodine or pyridine could reduce kinase selectivity compared to WAY-265497 .
- Receptor Modulation: The 5-methoxyindole moiety aligns with ligands for 5-HT1A/2A receptors (e.g., D2AAK1, a multi-target antipsychotic with indole derivatives) . This contrasts with ARC 239’s adrenoceptor focus, underscoring substituent-driven receptor selectivity.
- PARP Inhibition : Unlike PARP Inhibitor XIV, the target compound’s indole group may sterically hinder PARP’s NAD⁺-binding site, reducing efficacy unless optimized .
Research Findings and Data
Table 2: Key Research Findings on Analogous Compounds
- Target Compound : Preliminary docking studies suggest moderate affinity for 5-HT2A (estimated Kᵢ: 120 nM) and CDK4 (Kᵢ: 450 nM), indicating dual activity but lower potency than specialized inhibitors like WAY-265497 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
